molecular formula C15H12ClFO2 B14178806 [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol CAS No. 112704-52-6

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol

Cat. No.: B14178806
CAS No.: 112704-52-6
M. Wt: 278.70 g/mol
InChI Key: UIDGXRLUAXSGDA-HUUCEWRRSA-N
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Description

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is a chiral epoxide compound characterized by the presence of both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2-chlorophenyl)-(4-fluorophenyl)methanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxide ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces diols.

Scientific Research Applications

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This can lead to the modulation of biological pathways and exert various effects, depending on the target and context.

Comparison with Similar Compounds

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol can be compared with other chiral epoxides such as:

  • [(2S,3R)-3-(2-bromophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol
  • [(2S,3R)-3-(2-chlorophenyl)-2-(4-methylphenyl)oxiran-2-yl]methanol

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications

Properties

CAS No.

112704-52-6

Molecular Formula

C15H12ClFO2

Molecular Weight

278.70 g/mol

IUPAC Name

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15-/m1/s1

InChI Key

UIDGXRLUAXSGDA-HUUCEWRRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CO)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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